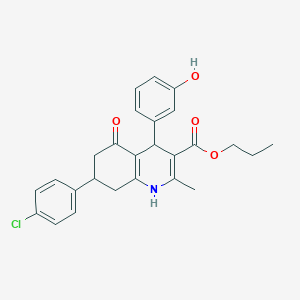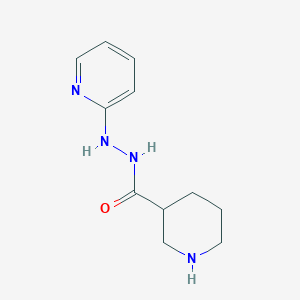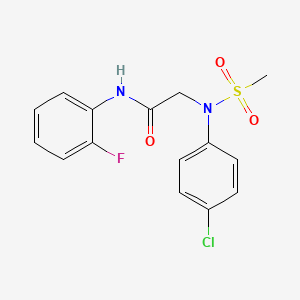![molecular formula C19H27ClN2O4S B5131371 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide](/img/structure/B5131371.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide, also known as CSPC, is a chemical compound that has been widely studied for its potential applications in scientific research. CSPC is a piperidinecarboxamide derivative that is commonly used as a pharmacological tool to study the mechanisms of action of various biological processes.
Applications De Recherche Scientifique
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide has been widely used as a pharmacological tool to study the mechanisms of action of various biological processes. It has been shown to modulate the activity of ion channels, receptors, and enzymes, making it a valuable tool for studying the function of these proteins.
Mécanisme D'action
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide is believed to exert its pharmacological effects by binding to specific sites on ion channels, receptors, and enzymes, thereby modulating their activity. For example, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, receptors, and enzymes, as well as to inhibit the release of inflammatory mediators. It has also been shown to have analgesic and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide is its specificity for certain ion channels, receptors, and enzymes, which allows researchers to selectively study the function of these proteins. However, one limitation of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide. For example, researchers could investigate the use of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide as a potential therapeutic agent for pain and inflammation. Additionally, researchers could study the effects of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide on other ion channels, receptors, and enzymes, in order to gain a better understanding of its mechanism of action. Finally, researchers could investigate the potential use of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide as a tool for drug discovery, by screening libraries of compounds for their ability to modulate the activity of specific proteins.
Méthodes De Synthèse
The synthesis of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base to yield the intermediate 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexylamine. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent to yield the final product, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-cyclohexylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4S/c1-26-17-8-7-15(20)13-18(17)27(24,25)22-11-9-14(10-12-22)19(23)21-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVAJUHRNUBWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-cyclohexylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B5131295.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5131296.png)
![2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5131298.png)
![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5131305.png)
![4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5131309.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5131319.png)
![(4-(2-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)methanol](/img/structure/B5131325.png)

![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]dipropanoate](/img/structure/B5131355.png)



![6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one](/img/structure/B5131396.png)
![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)